molecular formula C8H11ClFN B591825 (R)-1-(2-Fluorophenyl)ethylamine hydrochloride CAS No. 1168139-43-2

(R)-1-(2-Fluorophenyl)ethylamine hydrochloride

Cat. No.: B591825
CAS No.: 1168139-43-2
M. Wt: 175.631
InChI Key: WEZXQPGVPSHAAZ-FYZOBXCZSA-N
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Description

®-1-(2-Fluorophenyl)ethylamine hydrochloride is a chiral amine compound characterized by the presence of a fluorine atom on the phenyl ring and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluorophenyl)ethylamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2-fluorobenzaldehyde.

    Reductive Amination: The key step involves the reductive amination of 2-fluorobenzaldehyde with an appropriate amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

    Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chiral HPLC or crystallization with a chiral resolving agent.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Fluorophenyl)ethylamine hydrochloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

®-1-(2-Fluorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the ethylamine side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups, such as alkyl, acyl, or aryl groups.

Scientific Research Applications

®-1-(2-Fluorophenyl)ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The ethylamine side chain can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(2-Fluorophenyl)ethylamine hydrochloride: The enantiomer of the compound with similar structural properties but different biological activity.

    2-Fluoroamphetamine: A structurally related compound with stimulant properties.

    2-Fluorophenethylamine: Another related compound with potential psychoactive effects.

Uniqueness

®-1-(2-Fluorophenyl)ethylamine hydrochloride is unique due to its specific chiral configuration and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(1R)-1-(2-fluorophenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN.ClH/c1-6(10)7-4-2-3-5-8(7)9;/h2-6H,10H2,1H3;1H/t6-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEZXQPGVPSHAAZ-FYZOBXCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662524
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1168139-43-2
Record name (1R)-1-(2-Fluorophenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-fluorophenyl)ethan-1-amine hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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